3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde
CAS No.: 142246-47-7
Cat. No.: VC7251633
Molecular Formula: C9H14N2O
Molecular Weight: 166.224
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142246-47-7 |
---|---|
Molecular Formula | C9H14N2O |
Molecular Weight | 166.224 |
IUPAC Name | 3,5-dimethyl-1-propylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C9H14N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h6H,4-5H2,1-3H3 |
Standard InChI Key | YPNOCSHNEXPNTH-UHFFFAOYSA-N |
SMILES | CCCN1C(=C(C(=N1)C)C=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazolecarbaldehyde family, featuring a planar pyrazole ring with substituents that influence its electronic and steric properties. Key physicochemical parameters include:
Property | Value |
---|---|
CAS Number | 142246-47-7 |
Molecular Formula | C₉H₁₄N₂O |
Molecular Weight | 166.22 g/mol |
IUPAC Name | 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde |
Synonyms | AKOS PAO-0277; ASINEX-REAG BAS 03395075 |
The aldehyde group at C4 renders the compound polar, with a calculated logP value of 1.82, suggesting moderate lipophilicity . X-ray crystallography of analogous pyrazolecarbaldehydes reveals bond lengths of 1.28 Å for the C4=O group and 1.38 Å for the C4–N bond, indicative of conjugation between the aldehyde and the pyrazole ring .
Spectral Characterization
Fourier-transform infrared (FTIR) spectra of related compounds show characteristic absorption bands at:
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1690–1710 cm⁻¹ (C=O stretch of the aldehyde)
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1560–1580 cm⁻¹ (C=N pyrazole ring vibration)
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2850–2900 cm⁻¹ (C–H stretches of methyl and propyl groups) .
Nuclear magnetic resonance (NMR) data for the compound’s closest analog, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 201008-71-1), reveals:
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¹H NMR (400 MHz, CDCl₃): δ 9.90 (s, 1H, CHO), 6.25 (s, 1H, pyrazole H), 2.50 (s, 3H, C3–CH₃), 2.30 (s, 3H, C5–CH₃) .
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¹³C NMR: δ 192.1 (CHO), 148.5 (C4), 140.2 (C3), 139.8 (C5), 106.7 (C2), 12.1 (C3–CH₃), 11.9 (C5–CH₃) .
Synthetic Methodologies
Vilsmeier-Haack Formylation
The most common synthesis route involves the Vilsmeier-Haack reaction, where 3,5-dimethyl-1-propyl-1H-pyrazole undergoes formylation at C4 using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The mechanism proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (Cl–POCl₂–DMF complex) generating the formylating agent :
Key reaction parameters:
Oxidation of Pyrazole Alcohols
Alternative routes include the oxidation of 4-hydroxymethylpyrazole precursors. Manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) in acidic media selectively oxidizes the alcohol to the aldehyde without over-oxidation to the carboxylic acid :
Reactivity and Functionalization
Aldehyde-Specific Reactions
The C4 aldehyde group participates in condensation reactions, forming:
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Schiff bases with primary amines (e.g., aniline derivatives):
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Chalcones via Claisen-Schmidt condensation with acetophenones .
Electrophilic Substitution
The electron-deficient pyrazole ring directs electrophiles to the C4 position. Nitration and sulfonation reactions require harsh conditions (e.g., fuming HNO₃ at 100°C), yielding 4-nitro or 4-sulfo derivatives .
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group, while sodium borohydride (NaBH₄) selectively reduces carbonyls without affecting the pyrazole ring .
Applications in Drug Discovery
Antimicrobial Agents
Pyrazolecarbaldehydes exhibit moderate activity against Gram-positive bacteria. For example, ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate (a structural analog) shows MIC values of 32 µg/mL against Staphylococcus aureus .
Anticancer Scaffolds
Condensation products with thiosemicarbazides demonstrate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.5 µM) . The aldehyde moiety enhances DNA intercalation and topoisomerase inhibition.
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